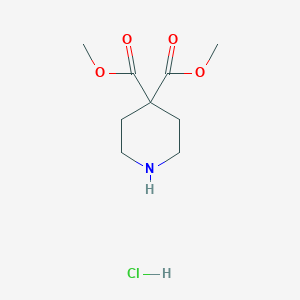
Dimethyl piperidine-4,4-dicarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl piperidine-4,4-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C9H16ClNO4 . It is used in various chemical reactions and has applications in different fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. The molecular weight of Dimethyl piperidine-4,4-dicarboxylate;hydrochloride is 237.68 . Other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Catalysis and Coordination Chemistry
Dimethyl piperidine-4,4-dicarboxylate can serve as a ligand in coordination chemistry. Its chemical structure includes a piperidine ring with two carboxylate groups and two methyl groups attached to the nitrogen atom. Researchers have explored its coordination with various metal ions, such as ruthenium, palladium, and copper. These complexes exhibit diverse catalytic properties, including oxidation reactions, asymmetric synthesis, and photochemical processes .
Organic Synthesis
The compound’s unique structure makes it valuable in organic synthesis. It can participate in reactions like esterification, amidation, and cyclization. Researchers have utilized it as a building block to create more complex molecules, especially those containing bipyridine moieties. For instance, 2,2’-bipyridine-4,4’-dicarboxylic acid (a derivative of this compound) has been employed in the synthesis of ruthenium complexes for photovoltaic applications .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Dimethyl piperidine-4,4-dicarboxylate can participate in hydrogen bonding, π-π stacking, and host-guest interactions. Researchers have explored its inclusion in supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
IUPAC Name |
dimethyl piperidine-4,4-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASRHRJYRMMRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

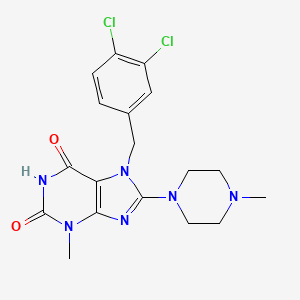

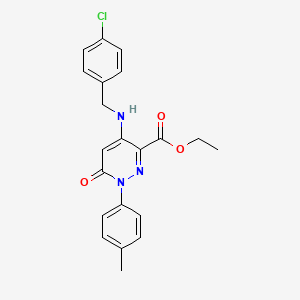
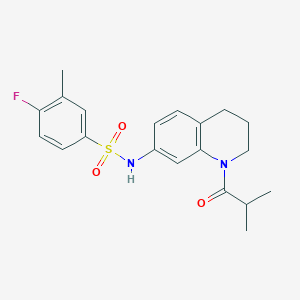
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2547752.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
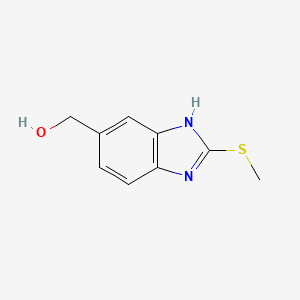
![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)
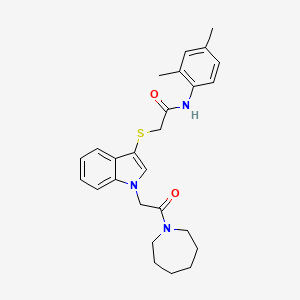
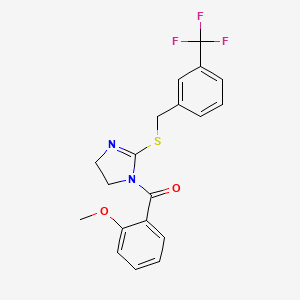
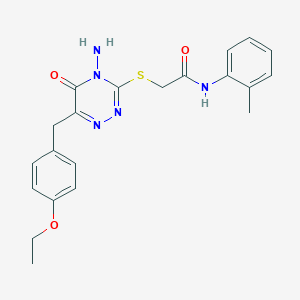
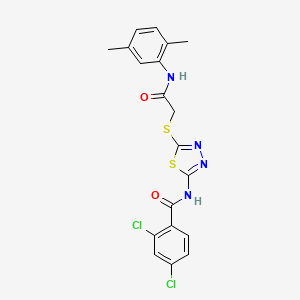
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)